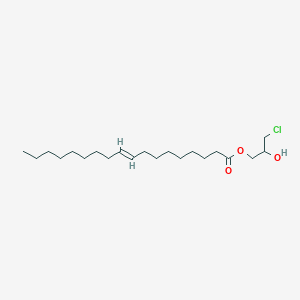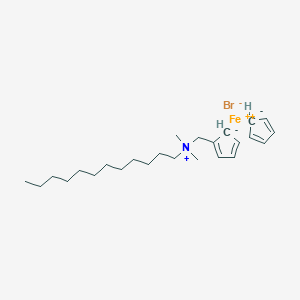
Amino-PEG4-Val-Cit-PAB-MMAE
Descripción general
Descripción
Amino-PEG4-Val-Cit-PAB-MMAE is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a primary amine, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) linker attached to monomethyl auristatin E (MMAE), a potent antineoplastic agent . The compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Dipeptide Formation: The Val-Cit dipeptide is synthesized using standard peptide coupling reagents such as HATU or EDC.
Linker Attachment: The PAB linker is attached to the dipeptide, forming a self-immolative linker that releases the drug upon cleavage.
Drug Conjugation: Finally, MMAE is conjugated to the linker through amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated peptide synthesizers, and high-performance liquid chromatography (HPLC) for purification. The process is carried out under stringent conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage: The Val-Cit dipeptide is cleaved by proteases, releasing MMAE.
Amide Bond Formation: Primary amines readily form amides with carboxylic acids in the presence of activator reagents.
Substitution Reactions: The PEG spacer can undergo substitution reactions to modify its properties.
Common Reagents and Conditions
Proteases: Enzymes that cleave the Val-Cit dipeptide.
HATU or EDC: Activator reagents for amide bond formation.
DMSO: Solvent used in the preparation and storage of the compound.
Major Products
The major product formed from the cleavage of this compound is MMAE, which exerts cytotoxic effects on target cells .
Aplicaciones Científicas De Investigación
Amino-PEG4-Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Facilitates the study of protease activity and drug release mechanisms.
Industry: Used in the development of novel drug delivery systems and therapeutic agents.
Mecanismo De Acción
Amino-PEG4-Val-Cit-PAB-MMAE exerts its effects through a targeted delivery mechanism:
Binding: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The complex is internalized by the cell through endocytosis.
Cleavage: Proteases within the cell cleave the Val-Cit dipeptide, releasing MMAE.
Cytotoxicity: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Contains a DBCO moiety for click chemistry applications.
Azido-PEG4-Val-Cit-PAB-MMAE: Features an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Mal-PEG4-Val-Cit-PAB-MMAE: Utilizes a maleimide group for thiol-specific conjugation.
Uniqueness
Amino-PEG4-Val-Cit-PAB-MMAE is unique due to its cleavable Val-Cit dipeptide linker, which ensures the selective release of MMAE in the presence of specific proteases. This targeted delivery mechanism enhances the therapeutic index of ADCs by minimizing off-target effects and maximizing cytotoxicity towards cancer cells .
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)67(88)58(44(4)5)77-66(87)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H,77,87)(H3,71,72,89)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIHRGTMDWEEX-SFLKBQQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H115N11O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9Z)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B8191531.png)
![N-[(1S,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide](/img/structure/B8191543.png)



![[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride](/img/structure/B8191557.png)


![9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8191583.png)
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,21R,23S,24E,26E,28E,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8191597.png)
![lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8191604.png)

